2-[(Methylamino)methyl]quinazolin-4-amine
Description
Properties
IUPAC Name |
2-(methylaminomethyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-12-6-9-13-8-5-3-2-4-7(8)10(11)14-9/h2-5,12H,6H2,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBUWURAZBHZDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272290 | |
| Record name | 4-Amino-N-methyl-2-quinazolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049606-68-9 | |
| Record name | 4-Amino-N-methyl-2-quinazolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049606-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-methyl-2-quinazolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(Methylamino)methyl]quinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12N4
- Molecular Weight : 188.23 g/mol
- CAS Number : 1049606-68-9
The biological activity of 2-[(methylamino)methyl]quinazolin-4-amine is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors, potentially altering their conformation or binding affinity. The compound's mechanism may involve:
- Inhibition of Kinases : As a quinazoline derivative, it may act as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and suppression of anti-apoptotic factors.
Anticancer Activity
Research has extensively evaluated the anticancer properties of 2-[(methylamino)methyl]quinazolin-4-amine.
Case Study: Anticancer Efficacy
A study focused on the effects of this compound on A431 vulvar epidermal carcinoma cells demonstrated a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The mechanism was linked to the induction of apoptosis, evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Comparative Analysis with Other Quinazolines
The biological activity of 2-[(methylamino)methyl]quinazolin-4-amine can be compared with other quinazoline derivatives:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Gefitinib | EGFR inhibitor; lacks methylamino group | Strong anticancer properties |
| Other Quinazolin Derivatives | Varying side chains affecting activity | Moderate to high anticancer effects |
Antimicrobial Activity
Preliminary studies have indicated that 2-[(methylamino)methyl]quinazolin-4-amine exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.
Mechanistic Insights
The antimicrobial mechanism may involve:
- Disruption of Bacterial Cell Wall Synthesis : Similar to other quinazolines, it may interfere with bacterial cell wall synthesis.
- Inhibition of Nucleic Acid Synthesis : The compound could inhibit enzymes involved in nucleic acid synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Structural Comparison of Selected Quinazolin-4-amines
Key Observations :
- The methylamino-methyl group in the target compound offers a compact, basic side chain, contrasting with bulky groups (e.g., morpholinyl or piperazine ) that improve selectivity but may reduce cell permeability.
Key Observations :
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
Key Observations :
Key Observations :
- AZD0530’s high selectivity stems from its dual ether/piperazine substituents, which optimize binding pocket interactions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(Methylamino)methyl]quinazolin-4-amine, and what critical parameters influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, a derivative synthesis involves reacting 4-chloroquinazoline with methylaminomethylamine in a polar aprotic solvent (e.g., DMF) using a base like Hunig’s base (N,N-diisopropylethylamine). Key parameters include:
- Reaction time : 2–6 hours at room temperature or under microwave irradiation (150°C, 1 hour for Suzuki couplings) .
- Purification : Column chromatography with gradient elution (e.g., 5–75% ethyl acetate in hexanes) to isolate the product, achieving >95% purity via HPLC .
- Yield optimization : Excess amine (1.2–1.5 equivalents) and inert atmosphere (N₂) improve yields to >90% .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 2-[(Methylamino)methyl]quinazolin-4-amine derivatives?
- Methodology :
- NMR : and NMR confirm substitution patterns. For example, methylamino protons appear as singlets at δ 2.5–3.0 ppm, while aromatic protons show coupling in δ 7.0–8.5 ppm .
- HRMS : Validates molecular weight (e.g., m/z 362.0957 [M+H] for a derivative with benzodioxole substitution) .
- HPLC : Retention times (e.g., 0.61–4.53 minutes under varying gradients) and UV/Vis profiles ensure purity .
Q. How are in vitro anti-inflammatory activities of quinazolin-4-amine derivatives evaluated?
- Methodology :
- COX-1/COX-2 inhibition assays : Measure IC₅₀ values using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits .
- Cytokine suppression : Test IL-6/TNF-α reduction in LPS-stimulated macrophages via qPCR or ELISA .
Advanced Research Questions
Q. How can 3D-QSAR models guide the design of 2-[(Methylamino)methyl]quinazolin-4-amine derivatives with enhanced kinase inhibition?
- Methodology :
- Pharmacophore mapping : Identify critical substituents (e.g., electron-withdrawing groups at C6) using comparative molecular field analysis (CoMFA) .
- Validation : Cross-validate models with experimental IC₅₀ data (e.g., c-Src kinase inhibition IC₅₀ = 2–50 nM for optimized derivatives) .
- Case study : A 3D-QSAR model for morpholine-substituted derivatives showed steric bulk at the C2 position correlates with improved Abl kinase selectivity .
Q. What strategies improve selectivity of 2-[(Methylamino)methyl]quinazolin-4-amine derivatives for tyrosine kinases like c-Src over off-target kinases?
- Methodology :
- Structural modifications : Introduce bulky substituents (e.g., tetrahydro-2H-pyran-4-yloxy) to exploit hydrophobic pockets in c-Src’s ATP-binding site .
- Kinase profiling : Screen against panels of 50–100 kinases (e.g., Reaction Biology’s KinomeScan) to identify selectivity cliffs .
- In silico docking : Use AutoDock Vina to predict binding poses and hydrogen-bond interactions (e.g., with Thr338 in c-Src) .
Q. How can contradictory SAR data between in vitro and in vivo studies be resolved for quinazolin-4-amine derivatives?
- Methodology :
- Metabolic stability assays : Use liver microsomes to identify rapid oxidation of methylamino groups, which may reduce in vivo efficacy .
- Physicochemical optimization : Increase logP (e.g., from 1.09 to 2.5) via halogenation to enhance membrane permeability .
- Case study : A derivative with improved logD (1.08 at pH 7.4) showed 3x higher tumor inhibition in xenografts than its less lipophilic analog .
Q. What methodologies are used to assess the pharmacokinetic and toxicity profiles of 2-[(Methylamino)methyl]quinazolin-4-amine analogs?
- Methodology :
- ADME studies :
- Plasma protein binding : Equilibrium dialysis (e.g., >95% binding for morpholine derivatives) .
- Half-life (t₁/₂) : 40 hours in humans for AZD0530, measured via LC-MS/MS .
- Toxicology :
- hERG assay : Patch-clamp testing to rule out cardiac toxicity (IC₅₀ > 10 μM) .
- Ames test : No mutagenicity observed for derivatives with electron-deficient aryl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
